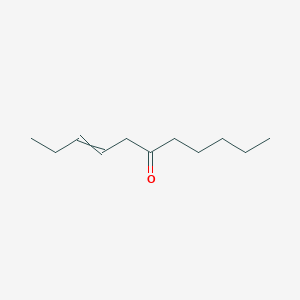
Undec-3-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-3-en-6-one: is an organic compound with the molecular formula C11H20O It is a ketone with a double bond located at the third carbon and a ketone group at the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Undec-3-en-6-one can be synthesized through several methods. One common method involves the ketonization of a mixture of propanoic and nonanoic acids in the presence of a manganese dioxide/alumina catalyst. This reaction yields this compound with a high purity of 98.9% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale ketonization processes using similar catalysts and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Undec-3-en-6-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols such as undec-3-en-6-ol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols like undec-3-en-6-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Undec-3-en-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown antimicrobial activity against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of undec-3-en-6-one involves its interaction with various molecular targets. In biological systems, it can disrupt microbial cell membranes, leading to cell death. The exact pathways and molecular targets are still under investigation, but its antimicrobial properties are well-documented .
Comparación Con Compuestos Similares
Undec-3-en-6-ol: The reduced form of undec-3-en-6-one, which has similar but distinct chemical properties.
Undec-3-en-6-yne: A compound with a triple bond instead of a ketone group, showing different reactivity and applications.
Bicyclo[6.2.1]undec-9-ene-2,6-dione: A structurally related compound with different functional groups and applications.
Propiedades
Número CAS |
821799-91-1 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-3-en-6-one |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 |
Clave InChI |
SEYLVWNIMNKSPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


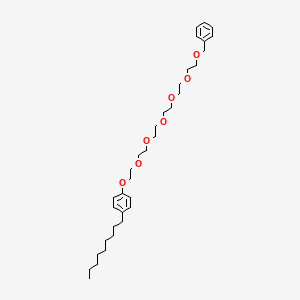
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
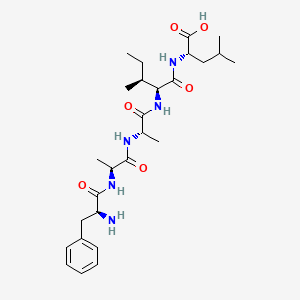
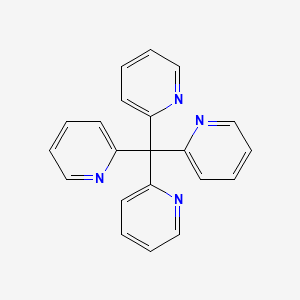
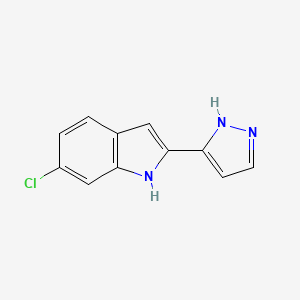
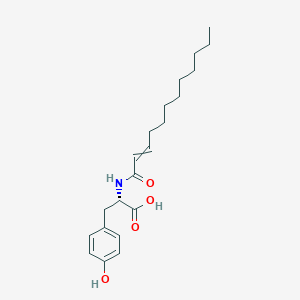
![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
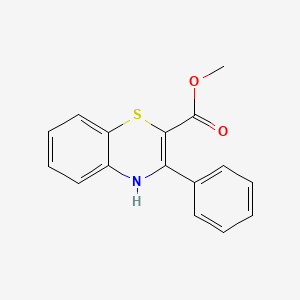
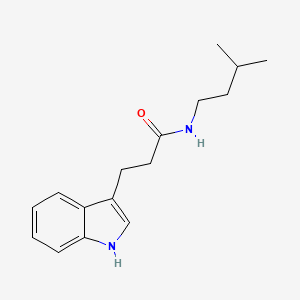
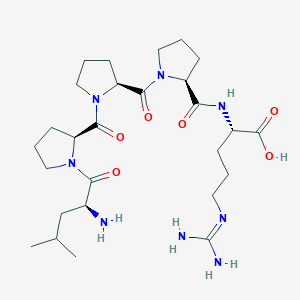
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)
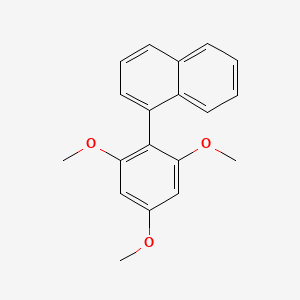
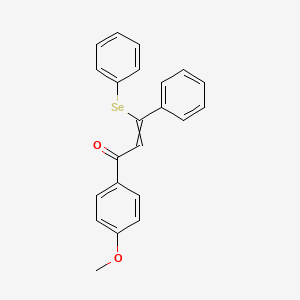
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
